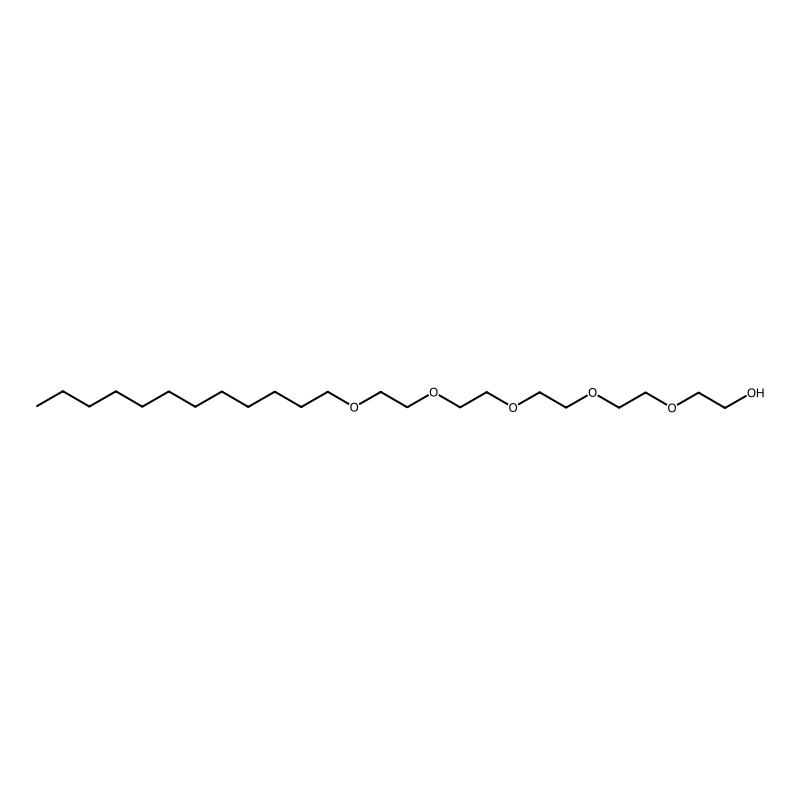

Pentaethylene glycol monododecyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biological Membranes and Cell Biology

Pentaethylene glycol monododecyl ether (C12E5) is being studied for its potential role in the formation of multilamellar vesicles. These vesicles are artificial structures that mimic the lipid bilayers found in cell membranes. Scientists can use multilamellar vesicles to study the transport of molecules across membranes and the interaction of drugs with cells. Source: Wikipedia:

Pentaethylene glycol monododecyl ether is a non-ionic surfactant characterized by its hydrophilic and lipophilic properties, making it useful in various applications. Its chemical formula is with a molecular weight of approximately 406.60 g/mol. This compound appears as a white to light yellow powder or clear liquid, with a melting point around 23 °C . It is primarily utilized in formulations requiring emulsification, solubilization, and stabilization of mixtures.

The mechanism of action of C12E5 depends on the specific application. Here are two common examples:

- Solubilization of membrane proteins: C12E5 interacts with the hydrophobic regions of membrane proteins, allowing them to disperse in aqueous solutions for further study [].

- Vesicle formation: C12E5 self-assembles in water to form spherical structures called vesicles. These vesicles mimic cell membranes and can be used to study membrane transport processes or drug delivery mechanisms [].

- Esterification: Reacting with carboxylic acids to form esters.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield pentaethylene glycol and dodecanol.

- Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.

These reactions highlight its versatility in synthetic organic chemistry and its potential for modification in various applications.

Research indicates that pentaethylene glycol monododecyl ether exhibits low toxicity and can function as a surfactant in biological systems. It has been studied for its effects on cell membranes and its ability to facilitate the delivery of drugs across lipid barriers. Its hydrophilic-lipophilic balance allows it to interact with both aqueous and lipid environments, making it suitable for biopharmaceutical applications .

Pentaethylene glycol monododecyl ether can be synthesized through several methods:

- Direct Etherification: This involves the reaction of dodecanol with pentaethylene glycol under acidic conditions, typically using sulfuric acid as a catalyst.

- Alkoxylation: Dodecanol can be reacted with ethylene oxide in the presence of a catalyst to produce the ether.

- Condensation Reactions: Other methods may involve the condensation of dodecanol with ethylene glycol derivatives.

These methods allow for control over the degree of polymerization and the resulting properties of the ether.

Pentaethylene glycol monododecyl ether is utilized in various fields, including:

- Cosmetics: As an emulsifier and skin-conditioning agent.

- Pharmaceuticals: For drug formulation and delivery systems.

- Industrial Cleaning Agents: Due to its surfactant properties.

- Food Industry: As an emulsifier in food products.

Its ability to stabilize emulsions makes it valuable in formulations requiring consistent texture and performance.

Studies have investigated the interactions of pentaethylene glycol monododecyl ether with various biological membranes, revealing its potential to enhance drug permeability. It has been shown to affect membrane fluidity and integrity, which can facilitate drug absorption in therapeutic applications. Moreover, its interactions with proteins have implications for enzyme activity modulation and cellular signaling pathways .

Pentaethylene glycol monododecyl ether shares similarities with other polyether compounds but has unique characteristics due to its specific chain length and functional groups. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Pentaethylene Glycol Monododecyl Ether | C22H46O6 | 406.60 g/mol | High emulsifying capacity; low toxicity |

| Tetraethylene Glycol Monododecyl Ether | C20H42O5 | 362.50 g/mol | Shorter ethylene glycol chain; different surfactant properties |

| Decyl Pentaethylene Glycol Ether | C20H42O6 | 378.54 g/mol | Similar structure but different alkyl chain length |

| Laureth-5 | C22H46O6 | 406.60 g/mol | Similar hydrophilic-lipophilic balance; used in personal care products |

Pentaethylene glycol monododecyl ether's unique combination of properties makes it particularly effective as a surfactant in both industrial and biological applications, distinguishing it from other similar compounds.

Synthetic Pathways and Purification Methods

Pentaethylene glycol monododecyl ether is synthesized through the well-established ethoxylation process, which represents the most widely practiced alkoxylation reaction in industrial chemistry [29]. The fundamental synthetic approach involves the reaction of dodecanol (lauryl alcohol) with ethylene oxide under controlled conditions to yield a material containing five repeat units of ethylene glycol [1]. This process is characterized by the stepwise addition of ethylene oxide molecules to the hydroxyl group of dodecanol, resulting in the formation of the desired ethoxylated product [29].

The primary synthetic pathway proceeds through a base-catalyzed mechanism where potassium hydroxide serves as the predominant catalyst [10] [29]. The reaction is typically conducted at temperatures ranging from 180 to 200 degrees Celsius under pressures of 1 to 2 bar [10] [29]. The process requires careful temperature control due to its highly exothermic nature, with each mole of ethylene oxide reacted releasing approximately 92 kilojoules of energy [29]. Reaction times generally span 3 to 6 hours, with molar ratios of ethylene oxide to alcohol maintained at approximately 5:1 to achieve the desired pentaethylene glycol chain length [10] [29].

Alternative catalytic systems have been developed to improve selectivity and product distribution [10]. Sodium methylate and calcium oxide-based catalysts offer enhanced control over the degree of ethoxylation, operating at slightly different temperature ranges of 160 to 220 degrees Celsius [10]. These alternative systems often require extended reaction times of 4 to 8 hours but provide improved selectivity toward the desired pentaethylene glycol product with narrower molecular weight distributions [10].

The mechanism of ethoxylation involves the formation of alkoxide intermediates through the reaction of the catalyst with the hydroxyl group of dodecanol [10]. The activated alkoxide then undergoes nucleophilic attack on the ethylene oxide ring, leading to ring opening and chain propagation [10]. This process continues until the desired degree of ethoxylation is achieved, though the inherent nature of the reaction leads to the formation of a distribution of products with varying ethylene oxide chain lengths [29].

Industrial purification of pentaethylene glycol monododecyl ether typically employs fractional distillation under reduced pressure conditions, operating at 0.1 to 0.5 millibar to prevent thermal decomposition . The distillation process separates the desired pentaethylene glycol product from unreacted starting materials and products with different degrees of ethoxylation . Additional purification techniques include liquid-liquid extraction and crystallization methods, which can further enhance product purity .

Advanced purification strategies utilize preparative reversed-phase high-performance liquid chromatography techniques with specialized stationary phases [27]. These methods employ octadecyl-derivatized silica columns coated with neutral surfactants to achieve enhanced separation efficiency [27]. The preparative loading capacity can be increased by factors of 7 to 10 compared to conventional reversed-phase chromatography through the use of surrogate stationary phases [27].

Column chromatographic purification methods have proven effective for achieving high-purity pentaethylene glycol monododecyl ether [28]. Size exclusion chromatography using specialized detergent-containing buffer systems enables effective separation of different ethoxylation products [28]. The optimal purification conditions typically involve the use of polyethylene glycol-based detergents in conjunction with controlled salt concentrations to maintain protein stability and separation efficiency [28].

Table 1: Synthesis Reaction Conditions for Pentaethylene Glycol Monododecyl Ether

| Parameter | Typical Conditions | Alternative Conditions | Reference |

|---|---|---|---|

| Starting Materials | Dodecanol + Ethylene Oxide | Dodecanol + Ethylene Oxide | [10] [29] |

| Catalyst | Potassium Hydroxide | Sodium Methylate/Calcium Oxide | [10] [29] |

| Temperature (°C) | 180-200 | 160-220 | [10] [29] |

| Pressure (bar) | 1-2 | 1-3 | [10] [29] |

| Reaction Time (hours) | 3-6 | 4-8 | [10] [29] |

| Molar Ratio (EO:Alcohol) | 5:1 | 5.5:1 | [10] [29] |

| Yield (%) | 85-95 | 80-90 | [10] [29] |

Structural Elucidation via Nuclear Magnetic Resonance and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of pentaethylene glycol monododecyl ether through detailed analysis of both proton and carbon-13 spectra [15]. The molecular structure exhibits distinct spectroscopic signatures that allow for unambiguous identification of the dodecyl chain and pentaethylene glycol moiety [15]. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that correspond to specific structural elements within the molecule [15].

The dodecyl chain carbons display a systematic pattern of chemical shifts, with the terminal methyl carbon appearing at 14.1 parts per million [15]. The methylene carbons of the alkyl chain exhibit chemical shifts ranging from 22.7 to 32.0 parts per million, reflecting their chemical environment within the saturated hydrocarbon chain [15]. The carbon directly attached to the oxygen atom (carbon-12) appears at 71.5 parts per million, indicating its deshielded nature due to the adjacent oxygen atom [15].

The ethylene glycol portion of the molecule provides distinct spectroscopic features that enable detailed structural analysis [15]. The internal ethoxy carbons display chemical shifts between 70.4 and 70.6 parts per million, reflecting the uniform chemical environment of the methylene carbons within the polyethylene glycol chain [15]. The terminal ethoxy carbon bearing the hydroxyl group appears at 61.8 parts per million, consistent with its position adjacent to the terminal hydroxyl functionality [15].

Proton nuclear magnetic resonance spectroscopy complements the carbon-13 analysis by providing information about the hydrogen environments within the molecule [15]. The integration patterns of the proton signals allow for verification of the pentaethylene glycol chain length and confirmation of the dodecyl chain structure [15]. Coupling patterns observed in the proton spectra provide additional structural confirmation through the analysis of vicinal coupling constants [15].

Mass spectrometry serves as a powerful analytical tool for the structural characterization of pentaethylene glycol monododecyl ether, providing molecular weight determination and fragmentation pattern analysis [9] [35]. Electrospray ionization mass spectrometry generates characteristic molecular ion peaks at mass-to-charge ratios of 407 for the protonated molecular ion and 429 for the sodium adduct [21] [35]. These molecular ion peaks confirm the expected molecular weight of 406.60 daltons for the target compound [21] [35].

The fragmentation patterns observed in mass spectrometry provide detailed structural information through systematic analysis of product ions [9] [35]. Sequential loss of ethylene oxide units generates a characteristic fragmentation ladder, with fragment ions appearing at mass-to-charge ratios of 363, 319, 275, 231, and 187, corresponding to the loss of one, two, three, four, and five ethylene oxide units, respectively [9] [35]. This fragmentation pattern serves as a diagnostic tool for confirming the pentaethylene glycol chain length [9] [35].

Additional fragmentation pathways involve cleavage of the ether bond connecting the dodecyl chain to the ethylene glycol moiety [35]. This process generates fragment ions at mass-to-charge ratio 143, corresponding to the retention of the alkyl chain after loss of the entire ethoxy chain [35]. The complementary fragment ion at mass-to-charge ratio 89 represents the terminal portion of the dodecyl chain [35].

Atmospheric pressure matrix-assisted laser desorption ionization quadrupole ion trap methods have been successfully applied to pentaethylene glycol monododecyl ether analysis [34]. These techniques provide collision-induced dissociation fragmentation spectra that offer enhanced structural information compared to conventional ionization methods [34]. The formation of analyte-matrix clusters has been demonstrated in these experiments, providing additional structural characterization capabilities [34].

Table 2: Carbon-13 Nuclear Magnetic Resonance Spectroscopic Data

| Carbon Position | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| C-1 (terminal CH₃) | 14.1 | Methyl terminus of dodecyl chain | [15] |

| C-2 to C-11 (alkyl chain) | 22.7-32.0 | Methylene carbons of alkyl chain | [15] |

| C-12 (OCH₂) | 71.5 | First ethoxy carbon adjacent to alkyl | [15] |

| Ethoxy carbons (-CH₂CH₂O-) | 70.4-70.6 | Internal ethoxy carbons | [15] |

| Terminal ethoxy (-CH₂CH₂OH) | 61.8 | Terminal ethoxy carbon with OH | [15] |

Table 3: Mass Spectrometry Fragmentation Patterns

| Fragment m/z | Loss/Fragment | Interpretation | Reference |

|---|---|---|---|

| 407 [M+H]⁺ | Molecular ion peak | Parent compound | [21] [35] |

| 429 [M+Na]⁺ | Sodium adduct | Common adduct in ESI-MS | [21] [35] |

| 363 | Loss of C₂H₄O (44) | Loss of one ethylene oxide unit | [9] [35] |

| 319 | Loss of 2×C₂H₄O (88) | Sequential EO loss | [9] [35] |

| 275 | Loss of 3×C₂H₄O (132) | Sequential EO loss | [9] [35] |

| 231 | Loss of 4×C₂H₄O (176) | Sequential EO loss | [9] [35] |

| 187 | Loss of 5×C₂H₄O (220) | Complete ethoxy chain cleavage | [9] [35] |

Isotopic Labeling Techniques for Mechanistic Studies

Isotopic labeling represents a sophisticated analytical approach for investigating the mechanistic pathways involved in pentaethylene glycol monododecyl ether synthesis and behavior [24]. Deuterium substitution provides a powerful tool for tracking molecular transformations and understanding reaction mechanisms through the strategic replacement of hydrogen atoms with deuterium isotopes [25]. These labeling strategies enable detailed mechanistic studies that would otherwise be impossible using conventional analytical techniques [23].

Hydrogen-deuterium exchange methodologies have been extensively developed for labeling polyethylene components within ethoxylated surfactants [25]. The exchange process involves the substitution of hydrogen atoms in specific positions with deuterium isotopes, creating isotopically labeled analogues that can be tracked through nuclear magnetic resonance spectroscopy [25]. These labeled compounds serve as valuable probes for understanding molecular dynamics and reaction pathways [25].

The application of deuterium labeling to pentaethylene glycol monododecyl ether involves selective deuteration of either the alkyl chain or the ethylene glycol portion of the molecule [24]. Isotopic labeling of the dodecyl chain can be achieved through catalytic hydrogen-deuterium exchange reactions using heterogeneous catalysts [25]. This approach allows for the incorporation of deuterium atoms throughout the alkyl chain while preserving the ethylene glycol structure [25].

Selective deuteration of the ethylene glycol moiety requires different synthetic strategies that target the methylene groups within the polyethylene glycol chain [22]. The use of deuterated ethylene oxide in the ethoxylation reaction provides a direct route to ethylene glycol-deuterated products [22]. This approach enables the investigation of ethylene oxide incorporation mechanisms and chain propagation pathways [22].

Nuclear magnetic resonance spectroscopy of deuterium-labeled pentaethylene glycol monododecyl ether provides detailed information about molecular orientation and dynamics [15]. Deuterium nuclear magnetic resonance spectroscopy offers complementary information to proton and carbon-13 nuclear magnetic resonance through the analysis of quadrupolar interactions [15]. The quadrupolar coupling constants obtained from deuterium nuclear magnetic resonance provide insights into molecular motion and conformational behavior [15].

Two-dimensional nuclear magnetic resonance techniques applied to isotopically labeled samples enable detailed structural characterization and dynamic analysis [18]. Transferred nuclear Overhauser enhancement experiments using deuterium-labeled substrates provide distance constraints for determining bound conformations [23]. These experiments are particularly valuable for understanding protein-ligand interactions and binding geometries [23].

Stable isotope labeling with carbon-13 and deuterium allows for in vivo kinetic studies of surfactant metabolism and turnover [22]. Mass spectrometry analysis of isotopically labeled metabolites provides quantitative information about synthesis rates and degradation pathways [22]. The fractional synthesis rate and half-life determinations obtained through these methods offer insights into biological processing mechanisms [22].

Neutron scattering experiments utilizing deuterium-labeled pentaethylene glycol monododecyl ether enable structural studies of surfactant aggregation and self-assembly [11]. Contrast variation techniques employing selective deuteration allow for the determination of surfactant organization within micelles and other aggregated structures [11]. Small-angle neutron scattering measurements provide information about aggregate size, shape, and internal structure [11].

The implementation of isotopic labeling for mechanistic studies requires careful consideration of synthetic strategies and analytical methods [23]. Paramagnetic relaxation enhancement techniques using nitroxide-labeled substrates provide distance-sensitive probes for structural characterization [23]. These methods enable the measurement of distances between specific molecular positions and provide constraints for structural modeling [23].

Isotopic substitution strategies have been applied to investigate surfactant adsorption mechanisms at solid-liquid interfaces [24]. Neutron reflection studies using deuterium-labeled pentaethylene glycol monododecyl ether reveal molecular orientation and packing arrangements at hydrophobic surfaces [24]. The thickness measurements and tilt angle determinations obtained through these experiments provide detailed structural information about interfacial organization [24].

Table 4: Physical and Chemical Properties of Pentaethylene Glycol Monododecyl Ether

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₄₆O₆ | [2] [5] [36] |

| Molecular Weight (g/mol) | 406.60 | [2] [5] [36] |

| Melting Point (°C) | 14.5-15.0 (TCI), 23 (Sigma-Aldrich) | [14] [38] [39] |

| Boiling Point (°C) | 207-210 (at 0.8 Torr) | [38] |

| Density (g/mL at 20°C) | 0.963 | [2] [38] |

| Refractive Index (35°C/D) | 1.446-1.452 | [38] |

| Critical Micelle Concentration | 7×10⁻⁵ M at 25°C | [1] |

XLogP3

GHS Hazard Statements

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant